3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Description
This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core modified with a (5Z)-5-[(5-nitrofuran-2-yl)methylidene] substituent and a propanoic acid side chain. Such compounds are often synthesized via Knoevenagel condensation, as seen in related derivatives . The Z-configuration of the exocyclic double bond is critical for maintaining planar geometry, which influences molecular interactions in biological systems .
Properties
IUPAC Name |
3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O6S2/c14-9(15)3-4-12-10(16)7(21-11(12)20)5-6-1-2-8(19-6)13(17)18/h1-2,5H,3-4H2,(H,14,15)/b7-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHQDHPDPQMZLP-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves multiple steps, typically starting with the preparation of the thiazolidine ring system. The key steps may include:
Formation of the Thiazolidine Ring: : The reaction generally starts with the condensation of a thiourea derivative with an α-halo acid or ester in the presence of a base to form the thiazolidine ring.
Introduction of the Nitro Group: : The nitro group can be introduced into the furan ring via nitration reactions.
Formation of the Methylene Bridge: : The formation of the methylene bridge involves the condensation of the furan ring with the thiazolidine derivative under specific conditions, such as the presence of a suitable catalyst and solvent.
Industrial Production Methods
For industrial-scale production, the synthesis would likely be optimized for yield and cost-effectiveness, utilizing continuous flow reactors and optimized conditions for each step to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
The compound 3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: : The nitro group can undergo further oxidation to produce nitroso derivatives under suitable conditions.
Reduction: : The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of palladium catalysts.
Substitution: : The compound can undergo substitution reactions at the thiazolidine ring or the furan ring under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: : Hydrogen gas with palladium-carbon catalyst.
Substitution: : Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products Formed
The major products formed depend on the specific reactions carried out but can include nitroso derivatives, amino derivatives, and substituted thiazolidine compounds.
Scientific Research Applications
3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has various applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis for creating more complex molecules.
Biology: : Studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: : Investigated as a potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: : Utilized in the development of specialized materials and reagents.
Mechanism of Action
The mechanism by which 3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid exerts its effects involves several molecular targets and pathways:
Molecular Targets: : The compound can interact with enzymes and proteins, disrupting their normal function.
Pathways Involved: : It may interfere with cellular pathways involved in DNA replication, protein synthesis, and metabolic processes, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations in the Rhodanine Core
Key structural differences arise from substituents at the 5-position of the thiazolidinone ring and modifications to the side chain.

Key Observations :
- Electron-withdrawing groups (e.g., nitro in nitrofuran) enhance electrophilicity, improving binding to microbial targets .
- Dioxo vs. sulfanylidene at the 2-position: Dioxo derivatives (e.g., 3a–f) show antidiabetic activity via PPAR-γ agonism, while sulfanylidene analogues (e.g., target compound) may favor antimicrobial effects .
Physicochemical and Pharmacokinetic Properties
Biological Activity
3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity based on available literature, highlighting its mechanisms, efficacy, and potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : CHNOS
- Molecular Weight : 295.27 g/mol
- CAS Number : 52661-43-5
Antimicrobial Activity
Research indicates that compounds containing the nitrofuran moiety exhibit significant antimicrobial properties. The presence of the thiazolidinone structure enhances this activity by disrupting bacterial cell wall synthesis and function. In vitro studies have demonstrated that derivatives of this compound show potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 3-(5Z)-... | Pseudomonas aeruginosa | 8 µg/mL |
Cytotoxicity and Antitumor Effects
The cytotoxic effects of 3-[(5Z)-... have been evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a potential therapeutic window.
Table 2: Cytotoxicity Data on Cancer Cell Lines
| Cell Line | IC (µM) | Comparison with Doxorubicin (IC) |
|---|---|---|
| K562 | 83.20 | Doxorubicin: 0.57 |
| HeLa | >100 | Doxorubicin: 0.75 |
| MCF7 | >100 | Doxorubicin: 0.45 |
In these studies, it was noted that the compound's mechanism of action may involve apoptosis induction through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic markers.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The nitrofuran group is known to interfere with nucleic acid synthesis in bacteria.
- Apoptosis Induction : In cancer cells, the compound may activate caspases leading to programmed cell death.
- Antioxidant Activity : Some studies suggest that thiazolidinone derivatives possess antioxidant properties, which may contribute to their cytoprotective effects.
Case Studies
Several case studies have explored the therapeutic potential of related compounds in clinical settings:
- A study involving patients with resistant bacterial infections showed a significant reduction in infection rates when treated with derivatives similar to 3-[(5Z)-...].
- Preclinical trials in animal models indicated that these compounds could effectively reduce tumor size without severe side effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid, and what are the critical steps requiring optimization?
- Methodology : Synthesis typically involves a Knoevenagel condensation between a thiazolidinone precursor (e.g., 4-oxo-2-thioxothiazolidine) and a 5-nitrofuran-2-carbaldehyde derivative under acidic or basic conditions. Key steps include:
- Solvent selection : Ethanol or acetic acid is commonly used to promote condensation .
- Catalysts : Sodium acetate or piperidine accelerates imine formation .
- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures minimal by-products .
- Optimization challenges : Steric hindrance from the nitrofuran group may reduce yield, requiring temperature modulation (e.g., reflux at 80–100°C) .
Q. How is the Z-configuration of the exocyclic double bond in this compound confirmed experimentally?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy is critical:
- ¹H-NMR : Coupling constants (J ≈ 12–14 Hz for Z-isomers) distinguish Z/E configurations .
- NOESY : Nuclear Overhauser effects between the nitrofuran methylidene proton and thiazolidinone protons confirm spatial proximity in the Z-form .
Q. What in vitro assays are recommended for preliminary screening of biological activity?
- Methodology :
- Enzyme inhibition : Test against targets like α-glucosidase or tyrosine kinases using spectrophotometric assays (IC₅₀ determination) .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data across different experimental setups?
- Methodology :
- Solubility profiling : Use standardized solvents (e.g., DMSO, PBS) and quantify via UV-Vis spectroscopy at λmax (~320 nm for nitrofuran absorption) .
- pH-dependent studies : Adjust pH (2–10) to assess ionization effects on solubility .
- Validation : Compare results with computational predictions (e.g., Hansen solubility parameters) .
Q. What strategies improve the compound’s metabolic stability in preclinical studies?
- Methodology :
- Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) on the nitrofuran ring to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the carboxylic acid group as an ester to enhance membrane permeability .
- In vitro assays : Microsomal stability tests (human/rat liver microsomes) with LC-MS quantification of parent compound degradation .
Q. How can researchers identify the molecular target(s) of this compound in complex biological systems?
- Methodology :
- Affinity chromatography : Immobilize the compound on a solid support to pull down binding proteins from cell lysates .
- Thermal shift assay (TSA) : Monitor protein denaturation to identify stabilized targets .
- Computational docking : Use AutoDock or Schrödinger to predict interactions with enzymes like PPAR-γ or HDACs .
Q. What analytical techniques are most effective for detecting degradation products under accelerated storage conditions?
- Methodology :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
- LC-HRMS : Identify degradation products via high-resolution mass spectrometry and propose fragmentation pathways .
- Stability-indicating methods : Validate HPLC-DAD methods to quantify intact compound vs. degradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

